molecular formula C22H20N4O2 B2701876 N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1903220-69-8

N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2701876
CAS No.: 1903220-69-8
M. Wt: 372.428
InChI Key: MVVAVRGYMGAGKQ-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a bipyridine moiety, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the coupling of a bipyridine derivative with a pyrrolidine derivative under specific reaction conditions. One common method involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The pyrrolidine ring can be introduced through a series of cyclization reactions involving appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution reactions can introduce various functional groups onto the bipyridine or pyrrolidine rings .

Mechanism of Action

The mechanism by which N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVAVRGYMGAGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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